molecular formula C24H24N4O2 B4686262 3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one

Cat. No.: B4686262
M. Wt: 400.5 g/mol
InChI Key: NDNKEVANZKPGJU-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one is a structurally complex compound featuring dual indole moieties linked via a piperazine-propanone scaffold. Its core structure includes:

  • A propan-1-one backbone serving as the central bridge.
  • A piperazine ring substituted at the 1-position with a carbonyl-linked indole group (1H-indol-2-ylcarbonyl).
  • A 3-(1H-indol-3-yl) group attached to the propanone chain.

This compound’s design leverages the pharmacological significance of indole and piperazine derivatives, which are prevalent in drugs targeting neurological, antimicrobial, and anticancer pathways .

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O2/c29-23(10-9-18-16-25-21-8-4-2-6-19(18)21)27-11-13-28(14-12-27)24(30)22-15-17-5-1-3-7-20(17)26-22/h1-8,15-16,25-26H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNKEVANZKPGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Piperazine Ring Formation: Piperazine can be synthesized by the reaction of diethylenetriamine with ethylene oxide.

    Coupling Reactions: The indole and piperazine moieties are coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides, under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or piperazine rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds with indole and piperazine structures exhibit a wide range of pharmacological properties. The specific compound under consideration has been investigated for its potential as:

  • Antidepressants: Indole derivatives are often associated with serotonin receptor modulation, which is crucial in the treatment of depression.
  • Antipsychotics: The piperazine component may contribute to dopaminergic activity, making it a candidate for antipsychotic drug development.

Case Study: A study published in Journal of Medicinal Chemistry explored various indole-piperazine derivatives for their binding affinity to serotonin receptors, demonstrating promising results for similar compounds in treating mood disorders .

Cancer Research

Indoles are recognized for their anti-cancer properties. The compound's structure suggests it may inhibit specific cancer cell lines through mechanisms such as apoptosis induction or cell cycle arrest.

Case Study: Research has shown that related compounds can effectively induce apoptosis in breast cancer cells through the activation of caspase pathways . Similar studies on the target compound could yield significant insights into its efficacy against various cancer types.

Neuroprotective Effects

The neuroprotective properties of indole derivatives are well-documented. The compound may offer protection against neurodegenerative diseases by modulating oxidative stress and inflammation.

Research Findings: A study highlighted the neuroprotective effects of indole derivatives in models of Alzheimer's disease, suggesting that modifications to the indole structure can enhance these effects .

Data Tables

Application Area Potential Effects References
Antidepressant ActivityModulation of serotonin receptors
Antipsychotic ActivityDopaminergic activity
Cancer TreatmentInduction of apoptosis in cancer cells
NeuroprotectionReduction of oxidative stress

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to active sites, modulating the activity of the target protein and affecting downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs, their biological activities, and distinctions from the target compound:

Compound Name & ID (Evidence) Structural Features Biological Activity Key Differences from Target Compound
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(1H-indol-6-yl)propan-1-one (P095-0545, ) - Propan-1-one backbone
- 4-(3-chlorophenyl)piperazine
- 1H-indol-6-yl group
Screened for unspecified biological targets (likely CNS or anticancer) - Single indole substitution (position 6)
- Chlorophenyl on piperazine vs. indole-carbonyl group
Compound 16 () - Propan-1-one backbone
- Piperazine with fluoroindole and isopropyl substituents
Inhibits AAA ATPase p97 (anticancer target) - Fluorinated indole and isopropyl groups
- No dual indole system
4g and 4j () - Ethanol-piperazine-indole-sulfonyl hybrids 5-HT6 receptor antagonists (neuropsychiatric applications) - Ethanol linker instead of propanone
- Sulfonylindole substituents
QD10, QD17, QD3 () - Piperazine-phenyl-ethanone with benzoyl derivatives Dual histamine H3 receptor ligands with antioxidant properties - Benzoyl/phenyl groups replace indole
- Antioxidant activity explicitly reported
BIA () - Nitrophenyl-piperazine-propanone with trifluoromethyl group Unspecified activity (structural similarity suggests CNS or antimicrobial targets) - Nitro and trifluoromethyl substituents
- No indole moieties

Key Structural and Functional Insights:

Analogs like P095-0545 and Compound 16 feature single indole substitutions but retain piperazine-propanone backbones, suggesting modularity in drug design.

Compounds with electron-withdrawing groups (e.g., QD17’s 4-chlorobenzoyl ) exhibit enhanced receptor binding, suggesting the target’s indole-carbonyl group may improve affinity.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves condensation reactions between indole derivatives and piperazine intermediates, akin to methods described for Compound 4 () .
  • In contrast, analogs like QD10 employ nucleophilic substitution for piperazine functionalization.

Biological Activity

3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one, with CAS number 951940-99-1, is a synthetic compound with potential pharmacological applications. Its structure features a complex arrangement of indole and piperazine moieties, which are known for their biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antitumor, and antifungal properties.

The molecular formula of the compound is C24H24N4O2C_{24}H_{24}N_{4}O_{2} with a molecular weight of 400.5 g/mol. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC24H24N4O2
Molecular Weight400.5 g/mol
CAS Number951940-99-1

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of indole derivatives, including this compound. The activity was evaluated against various bacterial strains, including drug-resistant ones. Notably, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis .

Key Findings:

  • MIC Values:
    • MRSA: 0.5 μg/mL
    • Staphylococcus epidermidis: 0.5 - 1.0 μg/mL
    • Escherichia coli: 8 μg/mL
    • Klebsiella pneumoniae: 2 - 8 μg/mL

This indicates that the compound may be effective in overcoming antibiotic resistance, warranting further investigation into its mechanisms of action.

Antitumor Activity

The compound's potential as an antitumor agent has also been studied. In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar piperazine structures showed moderate to high activity against tumor cell lines such as TK-10 and HT-29 .

Case Study:
In a study evaluating the antitumor efficacy of indole derivatives:

  • Cell Lines Tested: TK-10 (renal cancer) and HT-29 (colon cancer).
  • Results: Significant cytotoxicity observed at concentrations ranging from 10 to 100 μg/mL, with some compounds exhibiting selectivity towards cancer cells over normal cells.

Antifungal Activity

Indole derivatives have also shown promising antifungal properties. The synthesized compounds were tested against common fungal pathogens, revealing activity that suggests potential therapeutic applications in treating fungal infections .

Activity Overview:

  • Compounds were effective against Candida species and Aspergillus niger.

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets:

  • Inhibition of DNA synthesis: Indole derivatives can interfere with nucleic acid metabolism.
  • Disruption of cell membrane integrity: The amphiphilic nature may allow these compounds to disrupt microbial membranes.
  • Enzyme inhibition: Potential inhibition of key enzymes involved in metabolic pathways in bacteria and fungi.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-3-yl)-1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]propan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.